4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline synthesis pathway
4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline synthesis pathway
An In-Depth Technical Guide to the Synthesis of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline
Authored by: A Senior Application Scientist
This guide provides a comprehensive, technically detailed pathway for the synthesis of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The quinoline scaffold is a cornerstone in pharmacology, forming the core of numerous bioactive agents.[1][2] This document moves beyond a simple recitation of steps, delving into the causality behind the chosen reactions and protocols, grounded in established chemical principles.
The synthesis is logically structured as a three-part process, commencing with the construction of the core quinoline ring system, followed by activation via chlorination, and culminating in a nucleophilic aromatic substitution to introduce the pyrrolidine moiety.
Overall Synthesis Pathway
The chosen synthetic route is designed for efficiency and is based on well-established, high-yielding transformations in heterocyclic chemistry. The strategy involves the initial formation of a 6-nitro-substituted quinolin-2-ol, which is then converted to a more reactive 2-chloro intermediate. This intermediate is primed for nucleophilic attack by pyrrolidine to yield the final product.
Caption: Overall workflow for the synthesis of the target compound.
Part 1: Synthesis of 4-Methyl-6-nitroquinolin-2-ol
The foundational step is the construction of the substituted quinoline core. For this, the Doebner-von Miller reaction is a classic and effective method for synthesizing quinolines.[3] This acid-catalyzed reaction involves the condensation of an aniline with α,β-unsaturated carbonyl compounds. Here, we utilize 4-nitroaniline to introduce the nitro group at the 6-position from the outset.
Causality and Experimental Choices
The selection of the Doebner-von Miller reaction is predicated on its reliability for building the quinoline system directly from simple precursors. Using 4-nitroaniline ensures the regioselective placement of the nitro group, leveraging the inherent directing effects of the aniline substrate in the cyclization process. The reaction proceeds through a series of conjugate additions and electrophilic aromatic substitutions, ultimately leading to the desired heterocyclic core.
Detailed Experimental Protocol
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Reaction Setup: To a solution of 4-nitroaniline (1 equivalent) in a suitable solvent such as ethanol, add a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid).
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Reagent Addition: Slowly add methyl vinyl ketone or a precursor like crotonaldehyde (1.5 equivalents) to the stirred mixture. An oxidizing agent, often the anil itself or arsenic pentoxide, is traditionally included.
-
Reaction Conditions: Heat the mixture under reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[3]
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Work-up and Isolation: Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium carbonate solution). The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 4-methyl-6-nitroquinolin-2-ol.
Part 2: Synthesis of 2-Chloro-4-methyl-6-nitroquinoline
To facilitate the introduction of the pyrrolidine ring, the hydroxyl group at the 2-position of the quinolin-2-ol (which exists in tautomeric equilibrium with the 2-hydroxyquinoline form) must be converted into a good leaving group. Chlorination using phosphorus oxychloride (POCl₃) is the standard and highly effective method for this transformation.[4][5]
Causality and Experimental Choices
The oxygen of the amide/hydroxyl group in the quinolinone is nucleophilic and attacks the electrophilic phosphorus atom of POCl₃. This forms an intermediate that readily eliminates a dichlorophosphate species upon attack by a chloride ion, resulting in the desired 2-chloroquinoline. A catalytic amount of a tertiary amine or DMF can be used to accelerate the reaction.[5] This intermediate, 2-chloro-4-methyl-6-nitroquinoline, is an activated electrophile, primed for the subsequent substitution step.[6]
Detailed Experimental Protocol
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place 4-methyl-6-nitroquinolin-2-ol (1 equivalent).
-
Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃, approximately 5-10 equivalents). A few drops of N,N-Dimethylformamide (DMF) can be added as a catalyst.[5]
-
Reaction Conditions: Heat the mixture gently under reflux for 2-3 hours.[5] The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
Work-up and Isolation: After cooling, the excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice. This process is highly exothermic and must be done with caution. The resulting solid precipitate is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried. Recrystallization from a solvent like ethanol or acetone will afford the pure 2-chloro-4-methyl-6-nitroquinoline.[5]
Part 3: Synthesis of 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline
The final step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient quinoline ring, further activated by the electron-withdrawing nitro group, readily undergoes substitution at the 2-position. Pyrrolidine acts as the nucleophile, displacing the chloride leaving group.
Causality and Experimental Choices
The SNAr mechanism is highly favored in this system. The presence of the strongly electron-withdrawing nitro group para to the reaction center (relative to the ring nitrogen) and the heterocyclic nitrogen itself significantly stabilizes the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy for the reaction.[7] The choice of a polar aprotic solvent like acetonitrile or DMF can facilitate the reaction, and a non-nucleophilic base is often added to neutralize the HCl generated in situ.
Caption: The two-step mechanism of the SNAr reaction.
Detailed Experimental Protocol
-
Reaction Setup: Dissolve 2-chloro-4-methyl-6-nitroquinoline (1 equivalent) in a suitable solvent such as acetonitrile in a sealed reaction vessel.[8]
-
Reagent Addition: Add pyrrolidine (1.2-1.5 equivalents) and a non-nucleophilic base such as triethylamine (2 equivalents) to the solution. The base scavenges the HCl produced during the reaction.[8]
-
Reaction Conditions: Heat the mixture, for instance using microwave irradiation for efficiency (e.g., 90 minutes) or conventional heating at reflux, until the starting material is consumed as monitored by TLC.[8]
-
Work-up and Isolation: After cooling, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate and wash with water to remove salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the final product, 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline.
Summary of Key Compounds
| Compound Name | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Methyl-6-nitroquinolin-2-ol | Intermediate 1 | C₁₀H₈N₂O₃ | 204.18 |
| 2-Chloro-4-methyl-6-nitroquinoline | Intermediate 2 | C₁₀H₇ClN₂O₂ | 222.63[6] |
| 4-Methyl-6-nitro-2-(pyrrolidin-1-yl)quinoline | Final Product | C₁₄H₁₅N₃O₂ | 257.29 |
References
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Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Available at: [Link]
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Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. National Center for Biotechnology Information. Available at: [Link]
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(PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Available at: [Link]
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Utility of Silica Chloride as an Efficient Catalyst for the Synthesis of Quinoline Derivatives. ijcps.com. Available at: [Link]
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(PDF) Simple preparation of new N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones and their spectroscopic analysis. ResearchGate. Available at: [Link]
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Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. National Center for Biotechnology Information. Available at: [Link]
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4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine. National Center for Biotechnology Information. Available at: [Link]
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Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. PubMed. Available at: [Link]
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Synthesis, characterization and antimicrobial studies of (E)-N-((2-chloro-6- substituted quinolin-3-yl)methylene). nopr.niscpr.res.in. Available at: [Link]
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